molecular formula C11H16N2O3S B2566700 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one CAS No. 2174027-06-4

1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one

Cat. No.: B2566700
CAS No.: 2174027-06-4
M. Wt: 256.32
InChI Key: FRMNFFPIAKJAHM-UHFFFAOYSA-N
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Description

    Reactants: Thiazolidine derivative and morpholine.

    Conditions: This step often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

  • Propenone Moiety Addition:

      Reactants: The intermediate product from the previous step and an appropriate α,β-unsaturated carbonyl compound.

      Conditions: This step is typically performed under basic conditions, using bases like sodium hydride or potassium carbonate.

  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one typically involves multi-step organic reactions

    • Thiazolidine Ring Formation:

        Reactants: Thiourea and α-halo carbonyl compounds.

        Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions: 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

      Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazolidine rings, introducing different functional groups.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide in acetic acid.

      Reduction: Sodium borohydride in methanol.

      Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Mechanism of Action

    The mechanism of action of 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

    Comparison with Similar Compounds

    • 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]ethanone
    • 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]but-2-en-1-one

    Uniqueness: 1-[4-(Morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for further research and development.

    This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

    Properties

    IUPAC Name

    1-[4-(morpholine-4-carbonyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H16N2O3S/c1-2-10(14)13-8-17-7-9(13)11(15)12-3-5-16-6-4-12/h2,9H,1,3-8H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FRMNFFPIAKJAHM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CC(=O)N1CSCC1C(=O)N2CCOCC2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H16N2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    256.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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